REACTION_CXSMILES
|
[CH:1]1([N:4]2[CH:9]3[CH2:10][CH2:11][CH2:12][CH:5]2[CH2:6][C:7](=O)[CH2:8]3)[CH2:3][CH2:2]1.Cl.[NH2:15][OH:16]>C(O)C>[CH:1]1([N:4]2[CH:9]3[CH2:10][CH2:11][CH2:12][CH:5]2[CH2:6][C:7](=[N:15][OH:16])[CH2:8]3)[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C2CC(CC1CCC2)=O
|
Name
|
|
Quantity
|
366 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of the
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated totally
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with ethyl acetate and sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layers dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C2CC(CC1CCC2)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |